molecular formula C18H22N4O2S B14934405 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B14934405
M. Wt: 358.5 g/mol
InChI Key: OHMWTCTVXVNAFZ-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring substituted with a methoxy group, a thiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized and subsequently functionalized with a methoxy group at the 5-position.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often involving the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The indole and thiadiazole intermediates are then coupled through a series of reactions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C18H22N4O2S/c1-12(2)10-17-20-21-18(25-17)19-16(23)7-9-22-8-6-13-11-14(24-3)4-5-15(13)22/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,19,21,23)

InChI Key

OHMWTCTVXVNAFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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